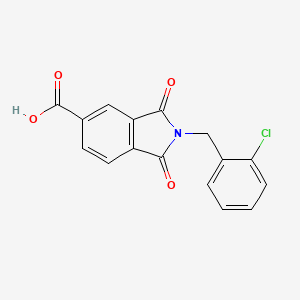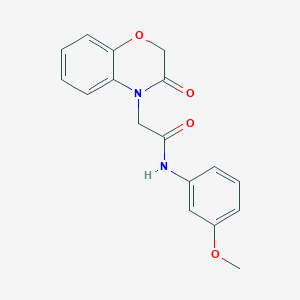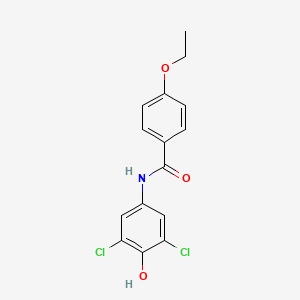![molecular formula C16H22N2O2 B4403628 N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide](/img/structure/B4403628.png)
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide
説明
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide, also known as N-PPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide acts as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This means that it enhances the activity of the GABAA receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the duration of GABAergic inhibitory postsynaptic currents, which suggests that it enhances the efficacy of GABAergic transmission. It has also been shown to increase the threshold for seizure induction in animal models, indicating that it has anticonvulsant properties.
実験室実験の利点と制限
One advantage of using N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide in lab experiments is that it is a potent and selective modulator of the GABAA receptor. This allows researchers to specifically target this receptor and study its function in greater detail. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of endogenous modulators of the GABAA receptor.
将来の方向性
There are a number of future directions for research on N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders. Another area of interest is the development of more selective and potent modulators of the GABAA receptor, which could have implications for the treatment of a wide range of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal activity.
科学的研究の応用
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)17-14-8-5-13(6-9-14)7-10-16(20)18-11-3-4-12-18/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEAPTGMOMZHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(ethylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4403564.png)
![3-{[(4-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403567.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclohexanamine hydrochloride](/img/structure/B4403574.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4403575.png)
![N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4403583.png)
![2-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4403589.png)
![2-[(3-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4403592.png)


![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4403619.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4403629.png)
![3-ethoxy-4-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4403630.png)
![1-{2-[2-(allyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B4403641.png)